2-Chloro-6-fluoropyridin-4-ol

Description

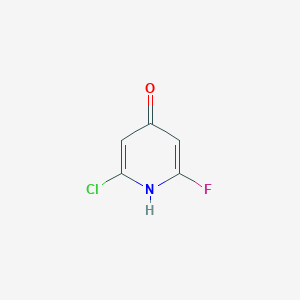

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYPATHLBPHBSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluoropyridin-4-ol: Properties, Synthesis, and Experimental Considerations

This document provides a comprehensive technical overview of 2-Chloro-6-fluoropyridin-4-ol, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this guide synthesizes information from authoritative sources on structurally related compounds to provide expert insights into its expected properties, reactivity, and handling. Every section is grounded in established chemical principles to offer a reliable starting point for laboratory investigation.

Core Molecular Identity and Structural Context

This compound (CAS No. 1807206-99-0) is a disubstituted pyridine featuring a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxyl group at the 4-position.[1] Its molecular formula is C₅H₃ClFNO, with a molecular weight of 147.54 g/mol .[1]

The strategic placement of electron-withdrawing halogens and an electron-donating hydroxyl group on the pyridine ring suggests significant modulation of the core's electronic properties. Such substitutions are critical in drug development for tuning parameters like metabolic stability, binding affinity, and bioavailability. Pyridine derivatives are foundational scaffolds in numerous pharmaceuticals and functional materials.

A critical chemical characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. This equilibrium is fundamental to understanding the compound's reactivity, polarity, and spectroscopic signature.

Caption: Tautomeric equilibrium between the pyridinol and pyridinone forms.

The keto (pyridinone) form is often the more stable and predominant tautomer for simple pyridin-4-ols. This has significant implications: the molecule may exhibit amide-like character, influencing its hydrogen bonding capabilities and solubility. Researchers should anticipate that spectroscopic data, such as NMR, will likely reflect a mixture or the dominant keto tautomer.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not widely published. However, by examining closely related analogs, we can establish a scientifically grounded estimation of its properties. This comparative approach is a standard practice in chemical research for predicting the behavior of novel compounds.

| Property | This compound | 2-Chloro-4-hydroxypyridine | 2-Chloro-6-hydroxypyridine | 2-Chloro-6-fluoropyridine |

| CAS Number | 1807206-99-0[1] | 17368-12-6[2] | 16879-02-0[3] | 20584-33-8 |

| Molecular Formula | C₅H₃ClFNO[1] | C₅H₄ClNO[2][4] | C₅H₄ClNO[3] | C₅H₃ClFN[5] |

| Molecular Weight | 147.54 g/mol [1] | 129.54 g/mol [4] | 129.54 g/mol [3] | 131.54 g/mol [5] |

| Appearance | Predicted: White to off-white solid | White to light brown powder/crystal[2] | Solid | Colorless to light yellow liquid[5] |

| Melting Point (°C) | Predicted: >130 | 169-172[2] | 129-131[3] | N/A (Liquid) |

| Boiling Point (°C) | Predicted: >350 | 401.8 ± 25.0 (Predicted)[2] | N/A | 142-144[5] |

| Solubility | Predicted: Soluble in methanol, DMSO | Soluble in Methanol[2] | N/A | Insoluble in water[5] |

| pKa | Predicted: ~7.5 | 7.94 ± 0.10 (Predicted)[2] | N/A | N/A |

Expert Analysis:

-

Melting Point: The presence of the hydroxyl/keto group allows for strong intermolecular hydrogen bonding, suggesting this compound will be a solid at room temperature. Its melting point is expected to be in a range similar to its chloro-hydroxy-pyridine isomers. The additional fluorine atom may slightly alter crystal packing and influence the melting point.

-

Boiling Point: A high boiling point is anticipated due to strong intermolecular forces.

-

Solubility: The polar nature of the pyridinone tautomer suggests solubility in polar protic solvents like methanol and polar aprotic solvents like DMSO, which is typical for this class of compounds.[2]

Synthesis Strategy: A Generalized Protocol

While a specific, validated synthesis for this compound is not detailed in readily available literature, a robust synthetic route can be proposed based on established methodologies for creating highly substituted pyridin-4-ol derivatives. One common and versatile approach involves the cyclization of functionalized precursors. A plausible pathway could start from a precursor like 2,6-dichloro-4-nitropyridine.

Caption: A proposed multi-step synthesis pathway for this compound.

Causality and Self-Validation: This protocol is designed to be self-validating. Each step involves a distinct chemical transformation that can be monitored by standard analytical techniques (TLC, LC-MS) to confirm completion and purity before proceeding to the next step. The choice of reagents is based on widely-cited, successful transformations in pyridine chemistry.[2][6]

-

Step 1: Selective Fluorination

-

Rationale: In a dichloropyridine system, the chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr). Selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions. A fluoride source like potassium fluoride (KF) with a phase-transfer catalyst is a standard method for such conversions.

-

Procedure:

-

To a solution of 2,6-dichloro-4-nitropyridine (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMSO), add spray-dried KF (1.1 eq) and a phase-transfer catalyst (e.g., Kryptofix 222).

-

Heat the mixture to 120-150 °C and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to isolate 2-chloro-6-fluoro-4-nitropyridine.

-

-

-

Step 2: Nitro Group Reduction

-

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation. Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (like Fe or SnCl₂ in acidic media) are reliable methods.

-

Procedure:

-

Dissolve the 2-chloro-6-fluoro-4-nitropyridine (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-chloro-6-fluoro-pyridin-4-amine.

-

-

-

Step 3: Diazotization and Hydrolysis

-

Rationale: The conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate is a classic Sandmeyer-type reaction. This is a standard method for introducing a hydroxyl group onto an aromatic ring.[2]

-

Procedure:

-

Dissolve the 2-chloro-6-fluoro-pyridin-4-amine (1.0 eq) in an aqueous acidic solution (e.g., 40% H₂SO₄) and cool to 0 °C in an ice bath.[2]

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, then gently heat to promote hydrolysis of the diazonium salt.

-

Neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.

-

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds should guide handling procedures.

-

2-Chloro-4-fluoropyridine is classified with GHS02 (Flammable) and GHS07 (Irritant) pictograms, with hazard statements indicating it is a flammable liquid and causes skin and eye irritation.

-

2-Chloro-4(1H)-pyridinone is designated as an irritant.[4]

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Store in a cool, dry place away from oxidizing agents.

References

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: 2-Chloro-4-fluoropyridine | 34941-91-8 Source: Sigma-Aldrich URL

- Title: SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS Source: Arkivoc URL

- Title: 2-Chloro-6-fluoropyridine Source: Pipzine Chemicals URL

- Title: 1807206-99-0 | this compound Source: AiFChem URL

- Title: 2-Chloro-4-hydroxypyridine | 17368-12-6 Source: ChemicalBook URL

- Title: 2-Chloro-4(1H)

- Title: 2-Chloro-6-hydroxypyridine, 98% Source: Fisher Scientific URL

- Title: Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii Source: ACS Omega - ACS Publications URL

Sources

- 1. 1807206-99-0 | this compound - AiFChem [aifchem.com]

- 2. 2-Chloro-4-hydroxypyridine | 17368-12-6 [chemicalbook.com]

- 3. 2-Chloro-6-hydroxypyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2-Chloro-4(1H)-pyridinone | 17368-12-6 | Benchchem [benchchem.com]

- 5. 2-Chloro-6-fluoropyridine | Properties, Applications & Safety Data | Reliable Chinese Manufacturer & Supplier [pipzine-chem.com]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Chloro-6-fluoropyridin-4-ol: A Predictive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for 2-Chloro-6-fluoropyridin-4-ol, a key heterocyclic intermediate in medicinal chemistry. In the absence of publicly available, experimentally verified spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By drawing upon established structure-spectra correlations and data from analogous halogenated pyridinols, this guide offers researchers a robust framework for the identification, characterization, and purity assessment of this compound in a drug discovery and development context.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted pyridin-4-ols are privileged scaffolds in modern drug discovery, featuring in a multitude of clinically significant agents due to their ability to engage in a variety of intermolecular interactions. The specific compound, this compound, incorporates a unique combination of electron-withdrawing and hydrogen-bonding functionalities, making it a valuable building block for creating novel therapeutics. The chlorine and fluorine substituents modulate the electronic properties and metabolic stability of the pyridine ring, while the hydroxyl group provides a crucial point for hydrogen bonding interactions with biological targets.

Accurate and unambiguous structural confirmation of such intermediates is paramount to the integrity and success of any drug development campaign. Spectroscopic analysis serves as the cornerstone of this characterization. This guide provides an in-depth, predictive exploration of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the substitution pattern on the pyridine ring. For this compound, we anticipate a spectrum characterized by two aromatic protons and a broad signal for the hydroxyl proton.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.0 - 7.2 | Doublet of doublets | J(H-F) ≈ 2-4 Hz, J(H-H) ≈ 1-2 Hz | H-3 |

| ~ 6.8 - 7.0 | Doublet of doublets | J(H-F) ≈ 1-3 Hz, J(H-H) ≈ 1-2 Hz | H-5 |

| ~ 9.0 - 11.0 | Broad singlet | - | OH |

Rationale and Interpretation

The pyridine ring of this compound contains two protons at positions 3 and 5. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to deshield these protons, shifting their resonances downfield. The hydroxyl group at position 4 will further influence the electronic environment.

-

H-3 and H-5 Signals: These two protons are in different chemical environments due to the asymmetric substitution of the ring. We predict two distinct signals in the aromatic region. The proton at H-3 will likely exhibit coupling to the fluorine at C-6 (a four-bond coupling, ⁴J(H-F)) and to the proton at H-5 (a four-bond coupling, ⁴J(H-H)). Similarly, the H-5 proton will show coupling to the fluorine at C-6 (a three-bond coupling, ³J(H-F)) and the proton at H-3. This will result in each signal appearing as a doublet of doublets.

-

OH Signal: The hydroxyl proton is expected to be a broad singlet due to chemical exchange and hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon framework of the molecule. The presence of the electronegative fluorine atom will result in characteristic carbon-fluorine couplings.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 160 - 165 | Doublet | ¹J(C-F) ≈ 230-250 Hz | C-6 |

| ~ 155 - 160 | Singlet | - | C-4 |

| ~ 145 - 150 | Doublet | ²J(C-F) ≈ 15-25 Hz | C-2 |

| ~ 110 - 115 | Doublet | ²J(C-F) ≈ 10-20 Hz | C-5 |

| ~ 105 - 110 | Doublet | ³J(C-F) ≈ 2-5 Hz | C-3 |

Rationale and Interpretation

The ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms of the pyridine ring.

-

C-F Couplings: The most significant feature will be the large one-bond coupling constant (¹J(C-F)) for the carbon directly attached to the fluorine (C-6). Smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are expected for the adjacent carbons (C-5 and C-2) and the meta carbon (C-3), respectively.

-

Chemical Shifts: The carbons attached to the electronegative atoms (Cl, F, O) will be deshielded and appear at lower field (higher ppm values). C-4, attached to the hydroxyl group, is also expected to be significantly downfield.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Data Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the solvent peak.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch (hydrogen-bonded) |

| 1600 - 1650 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1400 - 1500 | Medium | Aromatic ring vibrations |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 1000 - 1100 | Strong | C-F stretch |

| 700 - 800 | Strong | C-Cl stretch |

Rationale and Interpretation

-

O-H Stretch: A broad and intense absorption band in the region of 3200-3500 cm⁻¹ is the most characteristic signal for the hydroxyl group involved in hydrogen bonding.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region.

-

C-O, C-F, and C-Cl Stretches: Strong absorptions corresponding to the stretching vibrations of the carbon-oxygen, carbon-fluorine, and carbon-chlorine bonds are anticipated in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

| m/z | Predicted Ion | Notes |

| 147/149 | [M]⁺• | Molecular ion with characteristic 3:1 isotopic pattern for chlorine. |

| 119/121 | [M - CO]⁺• | Loss of carbon monoxide. |

| 112 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 84 | [M - Cl - HCN]⁺• | Subsequent loss of hydrogen cyanide. |

Rationale and Interpretation

-

Molecular Ion: The molecular ion peak ([M]⁺•) is expected to be observed with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in two peaks at m/z 147 and 149.

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for pyridinols include the loss of CO. The loss of the chlorine and fluorine substituents is also anticipated.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be employed.

-

Data Acquisition: Acquire data over a mass range of m/z 50-300.

Visualization of Key Structural and Analytical Concepts

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and a typical analytical workflow.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: A generalized workflow for the spectroscopic characterization of a novel chemical entity.

Conclusion

While this guide presents a predictive spectroscopic analysis of this compound, it provides a solid foundation for researchers working with this compound. The predicted data and interpretations herein should serve as a valuable reference for the initial identification and characterization of this important synthetic intermediate. Experimental verification of these predictions is strongly encouraged to establish a definitive spectroscopic profile for this compound.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

The NIST Chemistry WebBook is a comprehensive source for chemical and physical data, including mass spectra of related compounds. [Link]

Mass spectrometry of 2-Chloro-6-fluoropyridin-4-ol

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-fluoropyridin-4-ol: Methodologies and Fragmentation Analysis

Introduction

This compound is a halogenated heterocyclic compound featuring a pyridine core. Such structures are pivotal intermediates in the synthesis of novel pharmaceutical and agrochemical agents. The precise characterization of these molecules is a cornerstone of drug development and process chemistry, ensuring purity, identifying byproducts, and enabling metabolite studies. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of structurally related compounds, such as halogenated aromatics and pyridine derivatives.[1][2] We will explore two complementary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to construct a complete analytical picture, from detailed structural fragmentation to unambiguous molecular weight confirmation.

Physicochemical Properties and Expected Molecular Ion

A thorough understanding of the analyte's basic properties is the foundation of any mass spectrometric method development.

| Property | Value |

| Chemical Structure |  (Illustrative Structure) (Illustrative Structure) |

| Molecular Formula | C₅H₃ClFNO |

| Monoisotopic Mass | 146.97 g/mol (for ³⁵Cl isotope) |

| Average Mass | 147.54 g/mol |

A critical feature for the mass spectrometric analysis of this compound is the presence of a chlorine atom. Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, any chlorine-containing ion will manifest as a pair of peaks separated by two mass-to-charge units (m/z), known as the M and M+2 peaks, with a characteristic 3:1 intensity ratio.[1][3] This isotopic signature is a powerful diagnostic tool for identifying and validating fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Rationale for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) using a hard ionization technique like Electron Ionization (EI) is the premier choice for obtaining detailed structural information through fragmentation analysis.[4] This method is ideal for volatile and thermally stable compounds. The 70 eV electron beam used in EI imparts significant energy into the molecule, inducing reproducible fragmentation and creating a unique "fingerprint" mass spectrum that is invaluable for structural elucidation.[5]

Predicted EI Fragmentation Pathway

The fragmentation of this compound in an EI source begins with the removal of an electron to form a high-energy molecular ion radical, [M]⁺˙.[1] Subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. The pyridine ring, hydroxyl group, and halogen substituents all direct the fragmentation cascade.

Key predicted fragmentation steps include:

-

Loss of Carbon Monoxide (CO): A common fragmentation for phenolic or pyridinolic compounds, leading to a five-membered ring fragment.

-

Loss of Halogen Radicals: Cleavage of the C-Cl or C-F bond to lose a chlorine (•Cl) or fluorine (•F) radical.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyridine ring, resulting in a highly stable four-membered ring fragment.[6]

-

Sequential Losses: Combinations of the above, such as the initial loss of CO followed by the loss of a halogen.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Method

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like ethyl acetate or dichloromethane.

-

Perform serial dilutions to a final working concentration of approximately 10-50 µg/mL.

-

-

GC Parameters:

-

Injector: Split/splitless, 250 °C, 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-250.

-

Data Interpretation and Validation

The resulting spectrum should be analyzed for the presence of key diagnostic ions.

| Ion (m/z) | Proposed Identity | Notes |

| 147/149 | [M]⁺˙ | Molecular ion. The 3:1 isotopic pattern is the primary confirmation. |

| 119/121 | [M - CO]⁺˙ | Loss of carbon monoxide. Retains the chlorine atom. |

| 112 | [M - Cl]⁺ | Loss of a chlorine radical. The M+2 peak will be absent. |

| 83 | [M - CO - HCl]⁺˙ | Sequential loss of CO and HCl. |

Validation: The trustworthiness of the identification is established by confirming:

-

The presence of the molecular ion peak [M]⁺˙ at m/z 147.

-

The corresponding [M+2]⁺˙ peak at m/z 149 with approximately one-third the intensity.

-

The presence of major fragment ions that can be logically derived from the parent structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Rationale for LC-MS

LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is a powerful complementary method.[7] ESI is particularly effective for polar and thermally labile compounds, and it excels at generating intact molecular ions with minimal fragmentation.[5] This makes it the gold standard for confirming the molecular weight of a compound and is readily amenable to high-throughput screening.

Ionization in ESI Mode

This compound can be ionized in both positive and negative ESI modes.

-

Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the basic pyridine nitrogen, forming the pseudomolecular ion [M+H]⁺ at m/z 148/150.

-

Negative Ion Mode ([M-H]⁻): The acidic hydroxyl group is readily deprotonated, especially with a basic mobile phase modifier, to form [M-H]⁻ at m/z 146/148. This mode may offer higher sensitivity for this class of compounds.

Causality in Mobile Phase Selection: Caution is warranted when using formic acid as a mobile phase additive in ESI, as it has been reported to induce in-source dehalogenation of aromatic compounds, which could complicate spectral interpretation.[8][9] Using acetic acid or ammonium acetate may be a more reliable choice if such issues arise.

Experimental Protocol: LC-MS Method

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

-

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Acetic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Parameters (ESI):

-

Ion Mode: Positive and Negative switching, or dedicated runs for each.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Scan Range: m/z 50-300.

-

Tandem MS (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides the highest level of confidence in structural identification. In this workflow, the pseudomolecular ion ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

Caption: A typical LC-MS/MS experimental workflow for structural confirmation.

In MS/MS, predictable losses from the [M+H]⁺ ion would include neutral molecules like HCl and HF. For the [M-H]⁻ ion, fragmentation might involve ring opening or loss of CO.

Summary and Best Practices

The comprehensive mass spectrometric characterization of this compound is best achieved by a dual-pronged approach:

-

GC-MS with EI provides a detailed fragmentation fingerprint essential for initial structural elucidation and differentiation from isomers.

-

LC-MS with ESI, particularly with MS/MS capabilities, offers unambiguous confirmation of the molecular weight and a secondary mode of structural verification.

Field-Proven Insights:

-

Isotopic Patterns are Key: The 3:1 M/M+2 chlorine isotopic pattern is the most crucial diagnostic feature. Its presence or absence in fragment ions provides definitive information about the location of the chlorine atom.

-

Orthogonal Methods Build Confidence: Using both a hard (EI) and soft (ESI) ionization technique provides orthogonal data, creating a self-validating system for structural confirmation.

-

High-Resolution MS: For definitive elemental composition of the parent ion and its fragments, high-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended to distinguish between isobaric interferences.

-

Method Validation: Always run a solvent blank to identify background ions and consider using a related standard compound to verify instrument performance and fragmentation behavior.

References

-

Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2. YouTube. [Link]

-

Brodbelt, J. S., & Kero, J. (n.d.). Ionization Methods in Organic Mass Spectrometry. University of Texas at Austin. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Gylseth, P. E., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1821-1828. [Link]

-

Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 759(1), 131-138. [Link]

-

MassBank. (n.d.). Pyridine. MassBank of North America (MoNA). Retrieved January 24, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

-

Ropp, C., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9036-9047. [Link]

-

Spiteller, G., & Spiteller-Friedmann, M. (1965). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 30(1), 30-34. [Link]

-

U.S. Department of Health and Human Services. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

-

Wiley-VCH. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Mass Spectrometry Reviews, 37(5), 635-667. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. as.uky.edu [as.uky.edu]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. researchgate.net [researchgate.net]

- 9. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

FT-IR spectrum of 2-Chloro-6-fluoropyridin-4-ol

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Chloro-6-fluoropyridin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a substituted heterocyclic compound of interest in pharmaceutical and materials science research. This document delineates the fundamental principles of FT-IR spectroscopy, presents a robust experimental protocol for data acquisition, and offers a detailed interpretation of the vibrational modes characteristic of the molecule's unique structure. Particular attention is given to the influence of its halogen and hydroxyl substituents on the pyridine ring vibrations and the critical role of tautomerism in defining the spectral output. This guide is intended for researchers, scientists, and drug development professionals seeking to use FT-IR spectroscopy for the structural elucidation and quality control of substituted pyridinols.

Introduction: The Structural Landscape of this compound

This compound is a polysubstituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous biologically active compounds and functional materials. The specific substitution pattern—a chlorine atom at position 2, a fluorine atom at position 6, and a hydroxyl group at position 4—imparts a unique electronic and steric profile, making its precise structural characterization essential.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation at specific frequencies, an FT-IR spectrum provides a molecular "fingerprint," revealing detailed information about the functional groups present and the overall molecular structure.

A critical aspect of interpreting the FT-IR spectrum of 4-hydroxypyridine derivatives is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the pyridin-4-ol (enol) form and the 2-Chloro-6-fluoro-1H-pyridin-4-one (keto) form. The dominant tautomer, which is influenced by the physical state (solid or solution) and solvent polarity, will profoundly impact the observed vibrational spectrum.

Figure 1: Tautomeric equilibrium of this compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a validated method for obtaining the FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality spectra of solid samples, minimizing scattering effects and intermolecular hydrogen bonding variations that can occur in other sampling methods.

Materials and Instrumentation

-

Sample: this compound (high purity)

-

Matrix: FT-IR grade Potassium Bromide (KBr), desiccated

-

Equipment:

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer (e.g., Bruker, PerkinElmer, JASCO) capable of scanning the 4000–400 cm⁻¹ range[1]

-

Analytical balance

-

Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Ensure the spectrometer's sample compartment is empty and clean.

-

Run a background scan to measure the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). The instrument software will automatically subtract this from the sample spectrum.

-

-

Sample Preparation (KBr Pellet):

-

Rationale: This step aims to disperse the sample uniformly in an IR-transparent matrix to reduce light scattering and obtain sharp, well-defined absorption bands.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 150-200 mg of dry, FT-IR grade KBr.

-

Combine the sample and KBr in the agate mortar.

-

Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The consistency should be similar to that of flour.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the pellet die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 7-10 tons) for approximately 2 minutes. This will fuse the KBr mixture into a transparent or semi-transparent disc.

-

Carefully release the pressure and extract the KBr pellet from the die. A high-quality pellet will be thin and clear.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹[1][2][3].

-

Process the resulting spectrum (e.g., baseline correction, smoothing) as required using the instrument's software.

-

Figure 2: Workflow for FT-IR spectral acquisition and analysis.

Spectral Interpretation: Decoding the Vibrational Signature

The is best analyzed by dividing it into distinct regions corresponding to different types of molecular vibrations. The interpretation must consider both possible tautomers, as the presence or absence of key functional groups (O-H, N-H, C=O) provides definitive structural evidence.

High-Frequency Region (4000–2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms bonded to hydrogen.

-

O–H and N–H Stretching:

-

Pyridinol Tautomer: A broad and strong absorption band is expected between 3400–3200 cm⁻¹ due to the intermolecularly hydrogen-bonded O–H stretching vibration.

-

Pyridone Tautomer: A medium to strong band, typically sharper than the O-H band, would appear in the 3100–3000 cm⁻¹ range, corresponding to the N–H stretching vibration. In solid-state spectra, this band can also be broadened by hydrogen bonding.

-

-

C–H Stretching: A series of weaker bands is expected just above 3000 cm⁻¹, characteristic of aromatic C–H stretching vibrations from the pyridine ring[4].

Fingerprint Region (1700–600 cm⁻¹)

This region contains a wealth of structural information from stretching and bending vibrations, making it unique for each molecule.

-

C=O Stretching (The Tautomeric Switch):

-

Pyridone Tautomer: The most definitive peak for this form would be a very strong and sharp absorption band in the 1680–1640 cm⁻¹ range, attributed to the C=O (carbonyl) stretching vibration. The presence of this band is a strong indicator that the keto form is significant, if not dominant.

-

-

Pyridine Ring Vibrations (C=C and C=N Stretching):

-

In-Plane Bending Vibrations:

-

Bands corresponding to in-plane bending of the C–H bonds and potentially the O–H group (if the enol form is present) are found between 1300–1000 cm⁻¹ .

-

-

C–F and C–Cl Stretching:

-

C–F Stretch: A strong and characteristic absorption is expected in the 1250–1050 cm⁻¹ range. This band is often one of the most intense in the fingerprint region for fluorinated compounds.

-

C–Cl Stretch: A medium to strong intensity band is anticipated in the 800–650 cm⁻¹ region, corresponding to the C–Cl stretching mode[7].

-

Low-Frequency Region (<650 cm⁻¹)

This area contains out-of-plane bending vibrations and other skeletal deformations of the ring, which are also highly characteristic of the specific substitution pattern.

Summary of Expected Vibrational Assignments

The following table summarizes the anticipated key vibrational modes for this compound, with a distinction between its two principal tautomers. This serves as a predictive guide for spectral analysis.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer | Expected Intensity | Comments |

| O–H Stretch (H-bonded) | 3400–3200 | Enol | Strong, Broad | Absence suggests dominance of the keto form. |

| N–H Stretch (H-bonded) | 3100–3000 | Keto | Medium-Strong, Broad | Key indicator for the pyridone structure. |

| Aromatic C–H Stretch | 3100–3050 | Both | Weak-Medium | Typically appears as multiple sharp peaks. |

| C=O Stretch | 1680–1640 | Keto | Strong, Sharp | Definitive peak for the pyridone tautomer. |

| Ring C=C, C=N Stretch | 1620–1400 | Both | Medium-Strong | A complex pattern of several bands.[5] |

| C–F Stretch | 1250–1050 | Both | Strong | Characteristic of the C-F bond. |

| C–H In-plane Bend | 1300–1000 | Both | Medium | Contributes to the complex fingerprint region. |

| C–Cl Stretch | 800–650 | Both | Medium-Strong | Characteristic of the C-Cl bond.[7] |

| Ring Out-of-plane Bend | < 850 | Both | Medium | Sensitive to the substitution pattern.[8] |

Conclusion

The provides a rich dataset for its structural confirmation and the study of its tautomeric nature. A systematic approach, beginning with a validated experimental protocol and followed by a region-by-region analysis, allows for the confident assignment of key vibrational modes. The crucial differentiating factor between the pyridinol and pyridone tautomers lies in the high-frequency region (O-H vs. N-H stretching) and, most definitively, the presence or absence of a strong carbonyl (C=O) absorption band around 1660 cm⁻¹. By comparing the experimental spectrum to the assignments derived from foundational principles and data from analogous substituted pyridines, researchers can achieve a high-confidence structural elucidation.[2][7]

References

-

Sundaraganesan, N., Ilakiamani, S., & Saleem, H. (2006). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. ResearchGate. Available at: [Link]

-

Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry. Available at: [Link]

-

Arjunan, V., Santhanam, R., & Mohan, S. (2012). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate. Available at: [Link]

-

Hernanz, A., et al. (2000). A new insight into the vibrational analysis of pyridine. ResearchGate. Available at: [Link]

-

Prasad, M. V., & Rao, T. S. (2011). Computation and interpretation of vibrational spectra, thermodynamical and HOMO-LUMO analysis of 2-chloro-4-nitroaniline. ResearchGate. Available at: [Link]

-

Molapo, K. M., et al. (2012). A High Molar Extinction Coefficient Bisterpyridyl Homoleptic Ru(II) Complex with trans-2-Methyl-2-butenoic Acid Functionality: Potential Dye for Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]

-

Arockia Doss, M., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. PubMed Central. Available at: [Link]

-

Beran, E., et al. (2019). Vibrational spectra of pyridinium salts. ResearchGate. Available at: [Link]

-

Yadav, B. S., & Singh, V. P. (2004). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

Zhang, H., et al. (2018). A new acidic Ti sol impregnated kaolin photocatalyst: Synthesis, characterization and visible light photocatalytic performance. ResearchGate. Available at: [Link]

-

Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]

-

Krishnakumar, V., & John Xavier, R. (2007). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. Available at: [Link]

-

Yadav, B. S., et al. (2006). FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate. Available at: [Link]

-

Khaskin, E., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. Available at: [Link]

-

Chen, B., et al. (2016). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Available at: [Link]

-

Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Available at: [Link]

Sources

- 1. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

The Fundamental Equilibrium: Hydroxypyridine vs. Pyridone

An In-Depth Technical Guide to the Tautomerism of 2-Chloro-6-fluoropyridin-4-ol

Abstract

The tautomeric equilibrium of substituted hydroxypyridines is a cornerstone of heterocyclic chemistry, with profound implications for drug discovery and materials science. The precise isomeric form of a molecule can dictate its physicochemical properties, including solubility, pKa, and, critically, its interaction with biological targets. This guide provides a comprehensive technical analysis of the tautomerism in this compound, a halogenated pyridine derivative of interest. We will explore the fundamental principles governing the equilibrium between its hydroxypyridine (enol) and pyridone (keto) forms, the influence of solvent and electronic effects, and the definitive analytical techniques for characterization. This document serves as a practical manual for researchers, scientists, and drug development professionals, offering field-proven methodologies and the causal reasoning behind experimental design.

Heterocyclic tautomerism describes the reversible isomerization involving the migration of a proton. For the 4-hydroxypyridine scaffold, this manifests as a dynamic equilibrium between the aromatic alcohol (enol) form and the non-aromatic but highly conjugated ketone (keto) form, known as a pyridone.[1][2] While the hydroxypyridine form benefits from full aromaticity, the pyridone form is stabilized by a strong carbon-oxygen double bond and extensive charge delocalization involving the nitrogen lone pair, which maintains its aromatic character.[3][4]

The position of this equilibrium is not fixed; it is exquisitely sensitive to the molecule's environment and structural modifications. For this compound, the two key players in this equilibrium are:

-

This compound (Enol Form)

-

2-Chloro-6-fluoro-1H-pyridin-4-one (Keto Form)

The equilibrium constant, KT, is defined as the ratio of the keto form to the enol form ([Keto]/[Enol]). Understanding the factors that influence KT is paramount for predicting the molecule's behavior.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Drivers of the Tautomeric Shift

The tautomeric balance of this compound is dictated by a delicate interplay of electronic substituent effects and interactions with the surrounding medium.

Electronic Influence of Halogen Substituents

The presence of both chlorine and fluorine atoms at the 2 and 6 positions, respectively, is expected to significantly impact the equilibrium. Both are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can influence the acidity of both the hydroxyl proton in the enol form and the N-H proton in the keto form. The Hammett treatment for substituted 2-hydroxypyridines shows that the electronic effect of substituents is a critical determinant of the tautomeric equilibrium position.[5] The increased acidity of the N-H bond in the pyridone tautomer, induced by the halogens, may enhance its interaction with polar, protic solvents.

The Decisive Role of the Solvent

The choice of solvent is arguably the most powerful external factor controlling the tautomeric ratio. The underlying principle is that the more polar tautomer will be preferentially stabilized by a more polar solvent.[6][7]

-

Polar Solvents (e.g., Water, Methanol, DMSO): These solvents are highly effective at solvating the polar pyridone (keto) tautomer, which possesses a larger dipole moment due to the C=O bond. Hydrogen bonding between the solvent and the pyridone's N-H and C=O groups provides substantial stabilization, shifting the equilibrium heavily in favor of the keto form.[3][7][8]

-

Non-Polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these environments, the less polar hydroxypyridine (enol) tautomer is favored. The energetic penalty of solvating the highly polar keto form is significant, thus the equilibrium shifts towards the enol form.[7][9]

-

Gas Phase: In the absence of solvent, the enol tautomer is generally the dominant species for 4-hydroxypyridines, a state often explored through computational modeling.[9][10]

Authoritative Experimental Characterization

Quantifying the tautomeric ratio (KT) requires robust analytical techniques that can distinguish between the two forms in solution. Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy are the primary methods for this determination.

Caption: Experimental workflow for determining the tautomeric ratio KT.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism because the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11][12]

Experimental Protocol: qNMR for Tautomer Ratio Determination

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Accurately weigh a suitable internal standard (e.g., maleic acid) whose signals do not overlap with the analyte signals.

-

Dissolve both in a precise volume (e.g., 0.7 mL) of the desired deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a high-precision NMR tube.

-

Rationale: An internal standard is crucial for a self-validating system, ensuring that the calculated concentrations are independent of the total sample amount and spectrometer performance fluctuations.

-

-

Spectrometer Setup & Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Set the probe temperature (e.g., 298 K) and allow the sample to equilibrate for 5-10 minutes.

-

Acquire a standard proton (¹H) NMR spectrum. For quantitative accuracy, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is often a safe starting point.

-

Rationale: A long relaxation delay ensures that all protons have fully relaxed before the next pulse, making the signal integral directly proportional to the number of protons, which is the foundation of qNMR.[13]

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Identify characteristic, well-resolved signals corresponding to each tautomer. For this compound, the two aromatic protons (at C3 and C5) will likely have different chemical shifts in the enol vs. keto form.

-

Carefully integrate the selected signals for the keto form (Iketo) and the enol form (Ienol).

-

Calculate the tautomeric ratio: KT = (Iketo / Nketo) / (Ienol / Nenol) , where N is the number of protons giving rise to the integrated signal.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The enol and keto tautomers possess different chromophoric systems, resulting in distinct UV-Vis absorption spectra.[14] The aromatic hydroxypyridine typically absorbs at a shorter wavelength compared to the highly conjugated pyridone system. This difference allows for the quantification of each species in solution.[15]

Experimental Protocol: UV-Vis for Tautomer Ratio Determination

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest (e.g., ethanol, cyclohexane).

-

Prepare a series of dilutions to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Rationale: Adherence to the Beer-Lambert law is essential for accuracy. Working within the linear dynamic range of the instrument minimizes deviations.

-

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) for the two tautomeric forms. This may require deconvolution of overlapping peaks.[16]

-

Rationale: Identifying wavelengths where one tautomer absorbs significantly more than the other is key to solving the simultaneous equations needed for quantification.

-

-

Data Analysis:

-

The total absorbance (A) at any wavelength (λ) is the sum of the absorbances of the enol (E) and keto (K) forms: Aλ = AE,λ + AK,λ.

-

According to the Beer-Lambert law, A = εbc, where ε is the molar absorptivity, b is the path length, and c is the concentration.

-

Measure the absorbance at two different wavelengths (λ1 and λ2). This creates a system of two simultaneous equations:

-

Aλ1 = b (εE,λ1[E] + εK,λ1[K])

-

Aλ2 = b (εE,λ2[E] + εK,λ2[K])

-

-

The molar absorptivity values (ε) for the pure tautomers must be known or estimated using model compounds where the equilibrium is "locked" in one form (e.g., O-methylated for the enol form, N-methylated for the keto form).

-

Solve these equations for [E] and [K] to determine the tautomeric ratio KT.

-

Data Summary and Predictive Insights

While specific experimental data for this compound is not available in the literature, we can predict the expected trends based on extensive studies of related systems.[6][7][9]

| Solvent | Dielectric Constant (ε) | Expected Dominant Tautomer | Predicted KT ([Keto]/[Enol]) | Rationale |

| Water | 80.1 | Keto (Pyridone) | > 100 | Strong H-bonding and high polarity stabilize the keto form.[8] |

| DMSO | 46.7 | Keto (Pyridone) | > 50 | High polarity and H-bond accepting ability favor the keto form. |

| Methanol | 32.7 | Keto (Pyridone) | > 20 | Polar protic solvent stabilizes the keto form.[7] |

| Chloroform | 4.8 | Mixed / Enol | ~ 1 | Lower polarity reduces stabilization of the keto form. |

| Cyclohexane | 2.0 | Enol (Hydroxypyridine) | < 0.1 | Non-polar solvent strongly disfavors the polar keto form.[9] |

| Gas Phase | 1.0 | Enol (Hydroxypyridine) | << 0.1 | Intrinsic stability favors the aromatic enol form.[9][10] |

Implications in Drug Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical parameter in drug design. The two tautomers of this compound will exhibit different:

-

Receptor Binding: One tautomer may have the correct geometry and hydrogen bond donor/acceptor pattern to fit into a target's active site, while the other may not.

-

Aqueous Solubility: The more polar keto form is expected to have higher aqueous solubility.

-

Membrane Permeability: The less polar, more lipophilic enol form may exhibit better cell membrane permeability.

-

pKa: The acidity of the enol's -OH group and the keto's N-H group are different, affecting the molecule's charge state at physiological pH. 4-hydroxypyridine itself is poorly acidic (pKa ~11) because the equilibrium favors the pyridone tautomer in water.[17]

Therefore, a comprehensive understanding and ability to control the tautomeric equilibrium is essential for developing effective and bioavailable drug candidates.

Conclusion

The tautomerism of this compound is a classic yet crucial example of structural dynamism in heterocyclic chemistry. The equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms is governed primarily by solvent polarity and, to a lesser extent, the electronic effects of the halogen substituents. In polar, protic environments such as water, the pyridone form will dominate overwhelmingly, whereas non-polar environments will favor the hydroxypyridine tautomer. Definitive quantification of the tautomeric ratio, KT, is reliably achieved through rigorous qNMR and UV-Vis spectroscopic protocols. For scientists in drug discovery, recognizing and characterizing this tautomeric behavior is a fundamental step in understanding a compound's properties, from its synthesis and formulation to its ultimate biological activity.

References

-

Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

-

Fondell, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1887–1897. Available at: [Link]

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 4(10), 807-814. Available at: [Link]

-

Scanlan, M. J., & Hillier, I. H. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(13), 3737–3745. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Available at: [Link]

-

A. Nameni, et al. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Available at: [Link]

-

Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

-

Gao, J., et al. (1998). Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory. The Journal of Organic Chemistry, 63(12), 4015–4021. Available at: [Link]

-

ResearchGate. (2015). Why do ester derivatives from pyridin-4-ol turn to keto-enol tautomerism?. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

-

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Available at: [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid?. Available at: [Link]

-

Truckses, M. W., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2717–2725. Available at: [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 5021–5029. Available at: [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

-

El-Azhary, A. A. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 26(5-6), 1591–1607. Available at: [Link]

-

Antonov, L. (Ed.). (2016). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]

-

Hasani, M., & Noroozi, V. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Available at: [Link]

-

El-Azhary, A. A. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. Available at: [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Available at: [Link]

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Available at: [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. researchgate.net [researchgate.net]

- 4. chemtube3d.com [chemtube3d.com]

- 5. researchgate.net [researchgate.net]

- 6. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Technical Support Center: Managing Exothermic Reactions Involving 2-Chloro-6-fluoropyridin-4-ol

Abstract: This technical support guide provides essential information, troubleshooting protocols, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoropyridin-4-ol. The focus of this document is the safe management of potentially exothermic reactions involving this compound. Due to the limited availability of specific calorimetric data for this compound in publicly accessible literature, the guidance provided herein is based on established principles of chemical process safety, data from structurally analogous compounds, and extensive field experience. It is imperative that users conduct their own thermal hazard analysis, including reaction calorimetry, before proceeding with any scale-up of reactions involving this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactions of this compound?

A1: The primary concern is the potential for highly exothermic reactions, which can lead to a rapid increase in temperature and pressure within the reaction vessel. If not adequately controlled, this can result in a thermal runaway, potentially causing vessel rupture, release of hazardous materials, and fire or explosion. Halogenated pyridines can be reactive, and reactions with strong nucleophiles, bases, or oxidizing agents may be particularly energetic.

Q2: I am planning a reaction with this compound. What preliminary safety assessments should I perform?

A2: Before any experiment, a thorough risk assessment is crucial. This should include:

-

A comprehensive literature search for any known reactivity of this compound and similar compounds.

-

Identification of all potential reactants, intermediates, and products, and an assessment of their thermal stability.

-

A "what-if" analysis to consider potential failure scenarios (e.g., loss of cooling, stirrer failure, incorrect reagent charge).

-

Crucially, performing differential scanning calorimetry (DSC) and/or reaction calorimetry (RC1) on a small scale to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).

Q3: Are there any specific classes of reagents that are known to be incompatible with this compound?

A3: Based on the reactivity of similar halogenated pyridines, strong oxidizing agents, strong acids, and strong bases should be treated with extreme caution.[1] Reactions with these substances have the potential to be highly exothermic. A comprehensive chemical compatibility chart should be consulted for all reagents used in the process.

Q4: What are the typical thermal decomposition products of halogenated pyridines?

A4: Thermal decomposition of halogenated organic compounds can generate highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and various nitrogen oxides.[2] The exact composition of decomposition products will depend on the specific conditions, including temperature and the presence of other reactive species.

Q5: Can I run reactions with this compound overnight or unattended?

A5: It is strongly advised against running reactions involving potentially highly exothermic processes unattended, especially during initial scale-up or when reaction parameters are being explored. Continuous monitoring of key parameters like temperature, pressure, and reagent addition rate is essential for early detection of any deviation from normal operating conditions.

Section 2: Troubleshooting Guide for Exothermic Events

This section provides a structured approach to identifying and mitigating potential thermal runaway events during reactions with this compound.

| Observed Issue | Potential Cause | Immediate Action | Preventative Measures |

| Rapid, unexpected temperature rise (>5 °C/min) | Loss of cooling, excessive reagent addition rate, incorrect reagent concentration, or unforeseen high reactivity. | 1. Immediately stop all reagent addition. 2. Maximize cooling to the reactor. 3. If temperature continues to rise, prepare for emergency quenching. 4. Alert personnel and prepare for evacuation if the situation is not brought under control. | - Ensure robust and redundant cooling systems. - Calibrate and verify all dosing pumps and flow meters. - Perform calorimetric studies to understand the heat of reaction and determine safe addition rates. |

| Pressure increase in a closed system | Gas evolution from the reaction or decomposition, or boiling of the solvent due to a temperature increase. | 1. Verify the temperature; if it is rising uncontrollably, follow the steps for a rapid temperature rise. 2. Ensure the vent line is not blocked. 3. If the pressure approaches the maximum allowable working pressure (MAWP) of the vessel, initiate an emergency shutdown and evacuation. | - Conduct reactions in an open or adequately vented system, especially during process development. - Characterize gas evolution using appropriate analytical techniques. - Install and properly size a pressure relief device. |

| Localized boiling or "hot spots" | Poor mixing, leading to a localized concentration of reactants and a rapid, localized exotherm. | 1. Increase stirrer speed if safe to do so. 2. Stop reagent addition. 3. If the situation does not resolve, treat it as a rapid temperature rise. | - Use an appropriately sized and designed agitator for the reaction vessel. - Visually or through in-process monitoring, ensure good mixing is achieved before and during reagent addition. |

| Color change to dark brown or black | Potential decomposition of reactants, intermediates, or products. | 1. Immediately stop reagent addition and heating (if applicable). 2. Monitor temperature and pressure closely for any signs of an exotherm. 3. Take a sample for analysis if it is safe to do so. | - Determine the thermal stability of all components of the reaction mixture. - Operate at a temperature well below the onset of decomposition. |

Section 3: Safe Handling and Experimental Protocols

Protocol for Small-Scale Calorimetric Screening (DSC)

Objective: To determine the onset temperature of decomposition and the approximate heat of reaction for a planned chemical transformation involving this compound.

Methodology:

-

Prepare a sample of the complete reaction mixture, including reactants, solvents, and catalysts, in the final desired concentrations.

-

Seal a small, precisely weighed amount of the mixture in a high-pressure DSC pan.

-

Place the sample in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 2-5 °C/min) to a temperature significantly above the intended reaction temperature.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify the onset temperature of any exothermic events and to integrate the peak area to estimate the heat of reaction.

Protocol for Managing a Controlled Exothermic Reaction

Objective: To safely execute a potentially exothermic reaction with this compound on a laboratory scale.

Methodology:

-

Reactor Setup:

-

Use a jacketed reactor with a reliable and responsive temperature control unit.

-

Ensure the reactor is equipped with an efficient overhead stirrer, a temperature probe, a condenser, and an inert atmosphere inlet (if required).

-

Have a secondary cooling bath (e.g., ice-water) readily available for emergency cooling.

-

-

Reagent Preparation:

-

Accurately measure all reactants and solvents.

-

The limiting reagent should be added in a controlled manner (semi-batch).

-

-

Reaction Execution:

-

Charge the reactor with this compound and the solvent.

-

Establish stirring and bring the reactor contents to the desired initial temperature.

-

Begin the slow, controlled addition of the second reagent via a syringe pump or dropping funnel.

-

Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the desired reaction temperature.

-

If the temperature rises more than a few degrees above the set point, immediately stop the addition and allow the system to cool.

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the mixture to a safe temperature before proceeding with the work-up.

-

If quenching is required, it should be done slowly and with cooling, as the quenching process itself can be exothermic.

-

Emergency Quenching Protocol

Objective: To safely terminate a runaway reaction.

Methodology:

-

Pre-planning:

-

Identify a suitable quenching agent that will rapidly react with the limiting reagent to stop the exothermic reaction without producing a more hazardous situation. Common quenching agents include weak acids, weak bases, or a reducing/oxidizing agent, depending on the nature of the reaction. The choice of quenching agent must be carefully considered and tested on a small scale.

-

Have a sufficient quantity of the quenching agent cooled and ready for immediate use.

-

-

Execution (in case of a thermal runaway):

-

Stop all reagent and heat input.

-

If possible, engage emergency cooling.

-

Slowly and carefully add the pre-cooled quenching agent to the reactor. Be prepared for a potential initial increase in temperature or gas evolution as the quenching agent reacts.

-

Continue adding the quenching agent until the temperature begins to fall and stabilizes.

-

Once the reaction is quenched, continue to monitor the temperature and pressure to ensure it remains under control.

-

Section 4: Visualizations and Data

Decision-Making Workflow for a Temperature Excursion

Caption: Decision workflow for managing a temperature excursion.

Risk Assessment Logic Flow

Caption: Logical flow for risk assessment before experimentation.

Illustrative Thermal Hazard Data (Based on Analogs)

Disclaimer: The following data is for illustrative purposes only and is based on typical values for similar halogenated aromatic compounds. This is not experimental data for this compound. Users must determine these values experimentally for their specific reaction system.

| Parameter | Illustrative Value | Significance |

| Heat of Reaction (ΔHrxn) | -150 to -250 kJ/mol | Indicates a highly exothermic reaction. Higher absolute values signify greater potential for thermal runaway. |

| Onset of Decomposition (Tonset) | > 200 °C | The temperature at which the material begins to self-decompose exothermically. The maximum reaction temperature should be significantly lower than this value. |

| Adiabatic Temperature Rise (ΔTad) | 100 - 200 °C | The theoretical temperature increase if all the reaction heat is absorbed by the reaction mass without any cooling. A high value indicates a high risk of thermal runaway. |

| Maximum Temperature of Synthesis Reaction (MTSR) | Dependent on cooling capacity | The maximum temperature the reaction could reach in the event of a cooling failure. This must be below the boiling point of the solvent and the Tonset of decomposition. |

Section 5: References

-

Chemistry LibreTexts. (2022, April 2). Acid-Base Reactions: A Guide for Beginners. Retrieved from [Link]

-

Request PDF. (n.d.). Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). Chemical Action of Halogenated Agents in Fire Extinguishing. Retrieved from [Link]

-

PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

-

Frontiers. (2022, March 30). Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[ F] fluoroethoxy)-Ethoxy]-Pyridin- 3-ylmethoxy}-2H-Pyridazin-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to the Biological Activity Screening of 2-Chloro-6-fluoropyridin-4-ol Derivatives